molecular formula C24H30ClN3O5S B2917192 N-(benzo[d]thiazol-2-yl)-3,4,5-trimethoxy-N-(3-morpholinopropyl)benzamide hydrochloride CAS No. 1216606-31-3

N-(benzo[d]thiazol-2-yl)-3,4,5-trimethoxy-N-(3-morpholinopropyl)benzamide hydrochloride

Cat. No.: B2917192
CAS No.: 1216606-31-3
M. Wt: 508.03
InChI Key: XFYMLVJXRKUPFP-UHFFFAOYSA-N
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Description

N-(benzo[d]thiazol-2-yl)-3,4,5-trimethoxy-N-(3-morpholinopropyl)benzamide hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound features a benzothiazole moiety, a trimethoxybenzamide group, and a morpholinopropyl side chain, making it a unique molecule with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(benzo[d]thiazol-2-yl)-3,4,5-trimethoxy-N-(3-morpholinopropyl)benzamide hydrochloride typically involves multiple steps:

    Formation of Benzothiazole Moiety: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Attachment of Trimethoxybenzamide Group: The trimethoxybenzamide group is introduced via an amide coupling reaction between 3,4,5-trimethoxybenzoic acid and the benzothiazole derivative using coupling agents like EDCI or DCC.

    Introduction of Morpholinopropyl Side Chain: The morpholinopropyl group is attached through a nucleophilic substitution reaction, where the benzamide derivative reacts with 3-chloropropylmorpholine in the presence of a base like triethylamine.

    Formation of Hydrochloride Salt: The final compound is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(benzo[d]thiazol-2-yl)-3,4,5-trimethoxy-N-(3-morpholinopropyl)benzamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can reduce the amide group to an amine.

    Substitution: The benzothiazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids; halogenation using halogens like chlorine or bromine in the presence of a catalyst.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Conversion of the amide group to an amine.

    Substitution: Introduction of nitro or halogen groups on the benzothiazole ring.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe due to the presence of the benzothiazole moiety.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(benzo[d]thiazol-2-yl)-3,4,5-trimethoxy-N-(3-morpholinopropyl)benzamide hydrochloride involves its interaction with specific molecular targets. The benzothiazole moiety may interact with DNA or proteins, leading to changes in their function. The trimethoxybenzamide group could enhance the compound’s binding affinity and specificity, while the morpholinopropyl side chain may improve its solubility and cellular uptake. These interactions can modulate various biological pathways, resulting in the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(benzo[d]thiazol-2-yl)-3,4,5-trimethoxybenzamide
  • N-(benzo[d]thiazol-2-yl)-3,4,5-trimethoxy-N-(2-morpholinoethyl)benzamide
  • N-(benzo[d]thiazol-2-yl)-3,4,5-trimethoxy-N-(4-morpholinobutyl)benzamide

Uniqueness

N-(benzo[d]thiazol-2-yl)-3,4,5-trimethoxy-N-(3-morpholinopropyl)benzamide hydrochloride is unique due to the specific combination of its functional groups, which confer distinct chemical and biological properties. The presence of the morpholinopropyl side chain differentiates it from other similar compounds, potentially enhancing its solubility and bioavailability.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Biological Activity

N-(benzo[d]thiazol-2-yl)-3,4,5-trimethoxy-N-(3-morpholinopropyl)benzamide hydrochloride is a compound that has gained attention in pharmacological research due to its potential biological activities. This article reviews its biological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by its unique chemical structure, which includes a benzo[d]thiazole moiety and a morpholinopropyl side chain. Its IUPAC name is:

This compound

Anticancer Properties

Recent studies have indicated that derivatives of benzothiazole compounds exhibit significant anticancer properties. For instance, compounds similar to N-(benzo[d]thiazol-2-yl)-3,4,5-trimethoxy-N-(3-morpholinopropyl)benzamide have shown promising results in inhibiting the proliferation of various cancer cell lines.

  • Mechanism of Action : The compound appears to inhibit key signaling pathways involved in cancer cell proliferation. It targets proteins such as EGFR and HER-2, which are critical for the growth and survival of certain cancer cells. In vitro assays demonstrated that these compounds can induce apoptosis in cancer cells by promoting reactive oxygen species (ROS) production and disrupting mitochondrial function .
  • Case Studies : A study focused on related benzamide derivatives found that they effectively inhibited the growth of breast cancer cells (MCF-7 and SK-BR-3) with minimal effects on healthy cell lines . This selectivity suggests a therapeutic window that could be exploited for cancer treatment.

Antimicrobial Activity

Benzothiazole derivatives have also been investigated for their antimicrobial properties. The presence of the benzothiazole ring enhances the compound's ability to penetrate microbial membranes, leading to increased efficacy against various pathogens.

  • Inhibition Studies : In vitro studies have shown that related compounds can inhibit the growth of Gram-positive and Gram-negative bacteria, indicating a broad spectrum of antimicrobial activity .

Enzyme Inhibition

The compound has been studied for its potential as an inhibitor of specific enzymes involved in disease processes.

  • Histone Deacetylase Inhibition : Some derivatives have demonstrated the ability to inhibit histone deacetylases (HDACs), which play a role in cancer progression and neurodegenerative diseases. This inhibition can lead to the reactivation of tumor suppressor genes and induction of cell cycle arrest in cancer cells .

Data Summary

The following table summarizes key findings from research on this compound and related compounds:

Activity Cell Line/Pathogen Effect Observed Reference
AnticancerMCF-7, SK-BR-3Inhibition of proliferation
AntimicrobialVarious bacteriaGrowth inhibition
HDAC InhibitionCancer cellsInduction of apoptosis

Properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-3,4,5-trimethoxy-N-(3-morpholin-4-ylpropyl)benzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29N3O5S.ClH/c1-29-19-15-17(16-20(30-2)22(19)31-3)23(28)27(10-6-9-26-11-13-32-14-12-26)24-25-18-7-4-5-8-21(18)33-24;/h4-5,7-8,15-16H,6,9-14H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFYMLVJXRKUPFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)N(CCCN2CCOCC2)C3=NC4=CC=CC=C4S3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30ClN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

508.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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